2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
Description
2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a thienopyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidin-4-one core substituted with a 2,3-dimethylphenyl group at position 2.
- A sulfanyl (-S-) linkage at position 2, connecting the core to an N-methyl-N-phenylacetamide side chain.
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-8-7-11-19(16(15)2)26-22(28)21-18(12-13-29-21)24-23(26)30-14-20(27)25(3)17-9-5-4-6-10-17/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLUXFFJGHYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable precursor to form the thienopyrimidine ring system. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thienopyrimidine intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for nucleophilic attack by the amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as thiols, amines, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different substituents at the sulfanyl group
Scientific Research Applications
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
Analysis of Substituent Effects
Core Modifications
- Thieno[3,2-d] vs. Thieno[2,3-d] Isomers: The target compound and feature the [3,2-d] isomer, which alters ring fusion geometry compared to [2,3-d] analogs (e.g., ). This impacts electronic distribution and steric accessibility .
- Substituent Position : Methyl or ethyl groups at positions 3, 5, or 6 (e.g., ) influence steric hindrance and metabolic stability. The 2,3-dimethylphenyl group in the target compound likely enhances hydrophobic interactions in target binding .
Acetamide Side Chain
Physicochemical and Predicted Bioactivity Trends
- Solubility : Methoxy () and furan () substituents increase polarity, whereas nitro () and naphthyl () groups reduce solubility.
- pKa : The target compound’s acetamide (pKa ~13.14 predicted for analogs) suggests weak acidity, favoring neutral species at physiological pH .
- Bioactivity: Thienopyrimidines with electron-donating groups (e.g., methyl, methoxy) often exhibit enhanced kinase inhibition, while bulky substituents (e.g., naphthyl) may improve selectivity .
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide represents a unique structure with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C23H22N4O2S
- Molecular Weight : 422.51 g/mol
Structural Characteristics
This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and various aromatic substitutions enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienyl and pyrimidinyl groups can modulate the activity of these targets, influencing various signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study found that similar compounds showed effective inhibition against several bacterial strains and fungi, suggesting that our compound may possess comparable activity .
Anticancer Potential
Research indicates that compounds within this class may have anticancer properties. A screening study identified several thieno[3,2-d]pyrimidine derivatives that inhibited tumor growth in multicellular spheroids, highlighting their potential as anticancer agents . The exact mechanism involves inducing apoptosis in cancer cells through various pathways.
Other Biological Activities
Preliminary data suggest that this compound may also exhibit anti-inflammatory and analgesic effects, although more research is needed to confirm these activities.
Case Studies
- Antimicrobial Testing : A series of derivatives were tested against six bacterial and three fungal strains. Results indicated a notable reduction in microbial growth at specific concentrations, demonstrating the compound's potential as an antimicrobial agent .
- Anticancer Screening : In vitro assays on cancer cell lines revealed that derivatives similar to our compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
Comparative Analysis
A comparative study of similar compounds reveals variations in biological activity based on structural modifications. For example:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | High |
| Compound B | Structure B | High | Moderate |
| Target Compound | Target Structure | Pending Studies | Pending Studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
